

2-(4-Chlorophenyl)-2-oxoethyl acetate CAS number 39561-82-5

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Compound of Interest

Compound Name: *2-(4-Chlorophenyl)-2-oxoethyl
acetate*

CAS No.: *39561-82-5*

Cat. No.: *B1593999*

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-2-oxoethyl acetate** (CAS: 39561-82-5):
Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)-2-oxoethyl acetate**, CAS number 39561-82-5. It details the compound's physicochemical properties, spectroscopic profile, and a validated multi-step synthesis pathway, beginning from common starting materials. The document elucidates the compound's role as a versatile synthetic intermediate and a key pharmacophore in medicinal chemistry. Particular emphasis is placed on its application as a scaffold for developing potent inhibitors of Sentrin/SUMO-specific protease 1 (SEN1), a significant target in prostate cancer research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Introduction: The 2-(4-Chlorophenyl)-2-oxoethyl Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. The 2-(4-chlorophenyl)-2-oxoethyl moiety is one such scaffold, serving as a foundational building block for a diverse range of biologically active molecules. Its intrinsic chemical features—a reactive α -haloketone precursor, a central carbonyl group, and a modifiable ester linkage—provide multiple points for synthetic elaboration.

This guide focuses specifically on the acetate derivative, **2-(4-Chlorophenyl)-2-oxoethyl acetate**. While a relatively simple ester, it represents a crucial intermediate and a key member of a class of compounds that have demonstrated significant potential in drug discovery. Derivatives of this core structure have been explored for their utility in creating complex heterocyclic systems and, most notably, as non-covalent inhibitors for challenging enzymatic targets.^{[1][2][3][4]} The primary objective of this document is to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, characterization, and strategic application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application in research.

Physicochemical Properties

The fundamental properties of **2-(4-Chlorophenyl)-2-oxoethyl acetate** are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Reference
CAS Number	39561-82-5	-
Molecular Formula	C ₁₀ H ₉ ClO ₃	[5]
Molecular Weight	212.63 g/mol	[5]
Appearance	Expected to be a solid at room temperature	Inferred
PSA (Polar Surface Area)	43.37 Å ²	[5]
LogP	2.18	[5]

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the analysis of structurally similar molecules, the following characteristic signals are expected.[3][6]

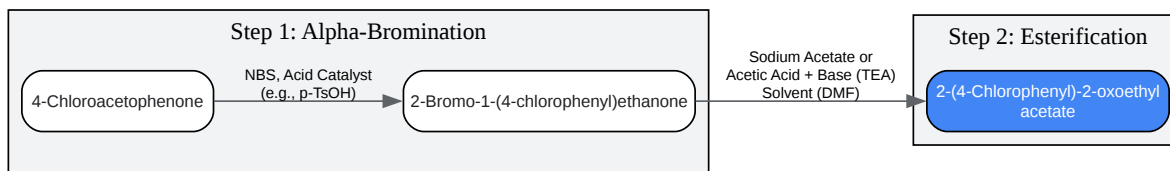
Technique	Expected Signals and Interpretation
^1H NMR	<p>~2.2 ppm (s, 3H): Protons of the acetate methyl group (-OCOCH₃). ~5.4 ppm (s, 2H): Methylene protons (-COCH₂O-). ~7.5 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.</p> <p>~7.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.</p>
^{13}C NMR	<p>~20 ppm: Acetate methyl carbon. ~66 ppm: Methylene carbon. ~129 ppm, ~131 ppm: Aromatic CH carbons. ~135 ppm, ~140 ppm: Aromatic quaternary carbons. ~170 ppm: Ester carbonyl carbon (C=O). ~192 ppm: Ketone carbonyl carbon (C=O).^{[3][6]}</p>
FT-IR (cm ⁻¹)	<p>~1740-1760 cm⁻¹: Strong C=O stretch (ester).</p> <p>~1680-1700 cm⁻¹: Strong C=O stretch (aryl ketone).^[3] ~1200-1250 cm⁻¹: C-O stretch (ester).</p>

The distinct chemical shifts for the two carbonyl carbons in ^{13}C NMR and their separate absorption bands in FT-IR are key diagnostic features for confirming the successful synthesis of this dicarbonyl compound.

Synthesis and Purification Workflow

The synthesis of **2-(4-Chlorophenyl)-2-oxoethyl acetate** is most efficiently achieved via a two-step process starting from the commercially available 4-chloroacetophenone. This pathway involves an initial alpha-bromination followed by a nucleophilic substitution with an acetate source. This approach is reliable and scalable for laboratory settings.

Diagram 1: Overall Synthetic Pathway



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Caption: Multi-step synthesis of the target compound.

Protocol 3.1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)

Causality: The first step is the selective halogenation at the alpha-carbon of the ketone. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the reaction by promoting the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[7]

Methodology:

- To a solution of 4-chloroacetophenone (1.0 eq) in a suitable solvent (e.g., acetonitrile or a melt), add N-Bromosuccinimide (1.05 eq).
- Add a catalytic amount of p-toluenesulfonic acid (~0.1 eq).
- Heat the reaction mixture (typically to 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
- Triturate the crude product with cold water to dissolve the succinimide byproduct.
- Filter the solid, wash with additional cold water, and dry under vacuum to yield 2-bromo-1-(4-chlorophenyl)ethanone. Purity can be checked by ^1H NMR and melting point.

Protocol 3.2: Synthesis of 2-(4-Chlorophenyl)-2-oxoethyl acetate

Causality: This step is a classic Williamson ether synthesis adapted for ester formation, specifically an S_N2 reaction. The highly reactive α -bromoketone is an excellent electrophile. Acetate, provided by sodium acetate or generated in situ from acetic acid and a non-nucleophilic base like triethylamine (TEA), acts as the nucleophile.[8] TEA's role is to deprotonate acetic acid, forming the acetate nucleophile, and to scavenge the HBr byproduct if acetic acid is used directly.[8] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cations without solvating the acetate anion, thereby enhancing its nucleophilicity.[8]

Methodology:

- Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in anhydrous DMF.
- Add sodium acetate (1.2 eq) to the solution. Alternatively, use acetic acid (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
- Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC, observing the disappearance of the starting bromoketone.
- Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3.3: Purification and Characterization Workflow

Causality: Standard chromatographic and spectroscopic techniques are employed to isolate the pure product and verify its structure, ensuring the material is suitable for subsequent applications.

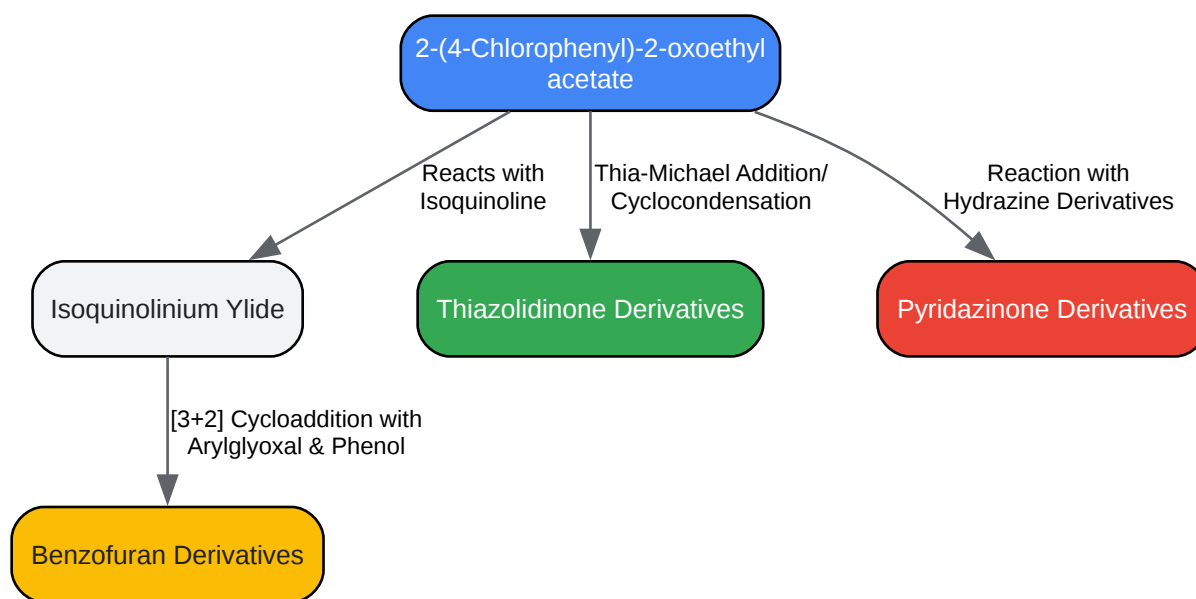
Methodology:

- Purification: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective for eluting the product.
- Purity Assessment: Combine the pure fractions as determined by TLC and remove the solvent in vacuo. Assess the final purity using ^1H NMR spectroscopy.
- Structural Confirmation: Confirm the structure of the final compound using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to verify the exact mass.

Chemical Reactivity and Synthetic Applications

The utility of **2-(4-Chlorophenyl)-2-oxoethyl acetate** extends far beyond its identity as a simple ester. It is a powerful intermediate for constructing more complex molecular architectures, particularly heterocyclic systems of interest to drug discovery.

Diagram 2: Role as a Synthetic Building Block



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Caption: Synthetic utility in heterocyclic chemistry.

The core scaffold is frequently derived from its precursor, 2-bromo-1-(4-chlorophenyl)ethanone, which is used in multicomponent reactions. For instance, it can be converted into an isoquinolinium salt, which then acts as a precursor for generating an ylide. This ylide can undergo subsequent reactions with phenols and arylglyoxals in the presence of a base catalyst to form complex benzofuran structures.[9] Similarly, the scaffold is integral to the synthesis of rhodanine (a thiazolidin-4-one subclass) derivatives, which are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3]

Relevance in Drug Discovery and Development

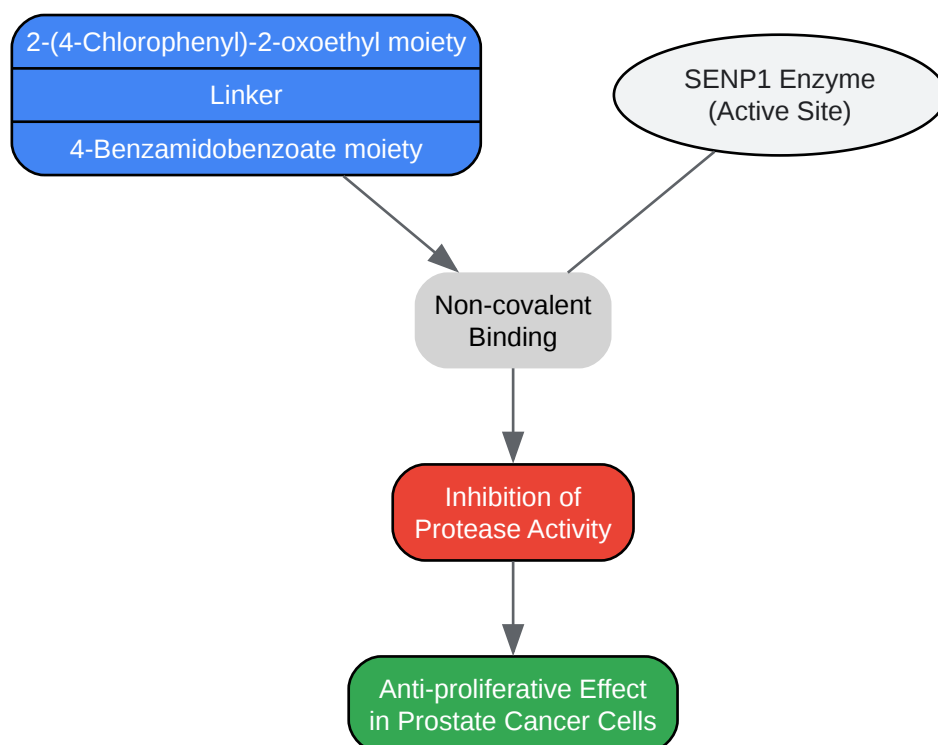
The most compelling application for this chemical class is in the development of targeted therapeutics. Derivatives of the 2-(4-chlorophenyl)-2-oxoethyl core have emerged as promising leads in oncology.

The Scaffold in SENP1 Inhibition

Prostate cancer is a leading cause of cancer-related mortality in men.[4] Research has identified Sentrin/SUMO-specific protease 1 (SENP1) as a key enzyme in the progression of this disease, making it a high-value drug target.[4] Through a combination of virtual screening and chemical synthesis, a series of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives were identified as novel, potent, non-covalent inhibitors of SENP1.[2][4]

The discovery of these compounds represents a significant advancement, as they provide a validated chemical starting point for further lead optimization.[4] The 2-(4-chlorophenyl)-2-oxoethyl portion of the molecule is crucial for binding and activity, highlighting the importance of the core scaffold discussed in this guide.

Diagram 3: Conceptual Model of SENP1 Inhibition



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Caption: Inhibition of SENP1 by a derivative compound.

Conclusion and Future Outlook

2-(4-Chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5) is more than a simple organic ester; it is a strategically important molecule in the field of chemical biology and drug discovery. Its straightforward and scalable synthesis makes it an accessible starting material for research laboratories. The demonstrated success of its derivatives, particularly as inhibitors of the SENP1 enzyme, underscores the value of its underlying chemical scaffold.

Future research will likely focus on expanding the library of derivatives based on this core structure. Systematic modifications to both the acetate portion and the 4-chlorophenyl ring could yield compounds with improved potency, selectivity, and pharmacokinetic properties against SENP1 and other emerging drug targets. The synthetic versatility of this scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.

References

- Supporting Information for Deoxygenative Functionalization of Aromatic Dicarbonyls and Aldehydes. (n.d.).
- Trotsko, N. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2025(3), M2049.
- El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPAR γ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(15), 3344. Retrieved from [\[Link\]](#)
- Daoui, S., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5419. Retrieved from [\[Link\]](#)
- Fassihi, A., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences, 13(5), 456-463. Retrieved from [\[Link\]](#)
- Chen, Y., et al. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6867-6870. Retrieved from [\[Link\]](#)
- Salari, R., et al. (2017). Synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide... ResearchGate. Retrieved from [\[Link\]](#)
- Trotsko, N. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Retrieved from [\[Link\]](#)
- Chen, Y., et al. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6867-70. Retrieved from [\[Link\]](#)
- Studies Toward the Synthesis of Novel 1,4-Oxazepan-5-One and Coumarin Derivatives. (n.d.). GCRIS. Retrieved from [\[Link\]](#)
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [\[Link\]](#)
- A kind of preparation method of α -chloroacetophenone. (n.d.). Google Patents.

- 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. (n.d.). Chemsrsrc. Retrieved from [[Link](#)]
- Halogenation of 4-chloroacetophenone. (2022). Sciencemadness Discussion Board. Retrieved from [[Link](#)]
- Siddiqui, H. L., et al. (2016). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1624–1627. Retrieved from [[Link](#)]
- Relative reactivity of α -fluoroacetophenone and α -chloro- acetophenone... (n.d.). ResearchGate. Retrieved from [[Link](#)]
- How do you convert benzene to 4-chloroacetophenone? (2019). Quora. Retrieved from [[Link](#)]

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- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrsrc [chemsrc.com]
- 6. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 7. Sciencemadness Discussion Board - Halogenation of 4-chloroacetophenone - Powered by XMB 1.9.11 [[sciencemadness.org](https://www.sciencemadness.org)]
- 8. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate - PMC [pubmed.ncbi.nlm.nih.gov]

- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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